(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
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Description
“®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12ClF2N .
Molecular Structure Analysis
The molecular structure of “®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is determined by its molecular formula, C10H12ClF2N . The molecule includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered ring of carbon atoms, substituted with two fluorine atoms at the 3rd and 5th positions.Physical and Chemical Properties Analysis
The physical and chemical properties of “®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” include its molecular weight, which is 219.6587864 . Other properties such as melting point, boiling point, and density are not specified in the available sources.Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, including derivatives such as "(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride", is highly regarded in the medicinal chemistry community for several reasons. Firstly, its saturated nature, attributed to sp^3-hybridization, allows for efficient exploration of the pharmacophore space. Secondly, the stereochemistry introduced by the pyrrolidine scaffold contributes significantly to the molecule's three-dimensional profile, enhancing its interaction with biological targets. The concept of "pseudorotation" associated with the non-planarity of the ring further increases the three-dimensional coverage of molecules, making them more versatile in drug design (Li Petri et al., 2021).
Properties
IUPAC Name |
(2R)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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